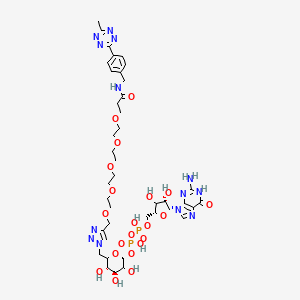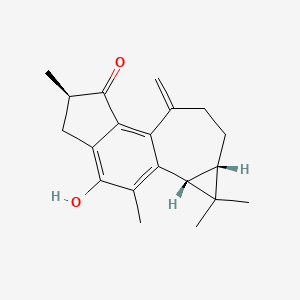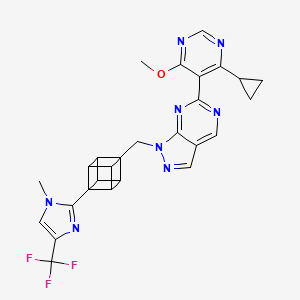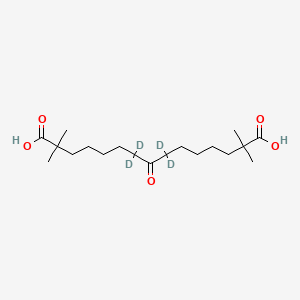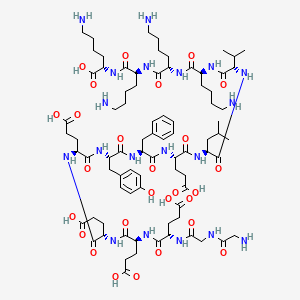
Jak3tide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Jak3tide is a synthetic peptide substrate commonly used in kinase assays. It is specifically designed to be a substrate for Janus kinase 3 (JAK3) and Janus kinase 2 (JAK2). The peptide sequence of this compound is Gly-Gly-Glu-Glu-Glu-Glu-Tyr-Phe-Glu-Leu-Val-Lys-Lys-Lys-Lys. This compound is utilized in various research areas, including cancer, cardiovascular disease, cytoplasmic tyrosine kinases, inflammation, and the JAK/STAT pathway .
准备方法
Synthetic Routes and Reaction Conditions
Jak3tide is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:
Attachment of the first amino acid: The first amino acid is attached to a solid resin support.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and purified
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The peptide is then purified using high-performance liquid chromatography (HPLC) to achieve a purity of over 97% .
化学反应分析
Types of Reactions
Jak3tide primarily undergoes phosphorylation reactions, where a phosphate group is added to the tyrosine residue in the peptide sequence. This reaction is catalyzed by Janus kinase 3 and Janus kinase 2.
Common Reagents and Conditions
Reagents: Adenosine triphosphate (ATP) is commonly used as the phosphate donor in phosphorylation reactions.
Conditions: The reactions are typically carried out in kinase assay buffers at physiological pH and temperature
Major Products Formed
The major product formed from the phosphorylation of this compound is the phosphorylated peptide, which can be detected and quantified using various analytical techniques such as mass spectrometry and HPLC .
科学研究应用
Jak3tide is widely used in scientific research due to its role as a substrate for Janus kinase 3 and Janus kinase 2. Some of its key applications include:
Cancer Research: this compound is used to study the role of Janus kinases in cancer cell signaling and proliferation.
Cardiovascular Disease: Researchers use this compound to investigate the involvement of Janus kinases in cardiovascular diseases.
Inflammation: this compound is employed in studies examining the JAK/STAT pathway’s role in inflammatory responses.
Drug Development: This compound is used in high-throughput screening assays to identify potential inhibitors of Janus kinases
作用机制
Jak3tide functions as a substrate for Janus kinase 3 and Janus kinase 2. Upon binding to these kinases, this compound undergoes phosphorylation at the tyrosine residue. This phosphorylation event is a critical step in the JAK/STAT signaling pathway, which mediates responses to various cytokines and growth factors. The phosphorylated this compound can then be used to study the activity and regulation of Janus kinases .
相似化合物的比较
Jak3tide is unique due to its specific sequence and high affinity for Janus kinase 3 and Janus kinase 2. Similar compounds include:
EF2tide: A peptide substrate for elongation factor 2 kinase.
PIM2tide: A peptide substrate for PIM2 kinase.
Cdk7/9tide: A peptide substrate for cyclin-dependent kinases 7 and 9
This compound stands out due to its specific application in studying the JAK/STAT pathway and its high purity, making it a valuable tool in various research fields.
属性
分子式 |
C82H129N19O27 |
|---|---|
分子量 |
1813.0 g/mol |
IUPAC 名称 |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C82H129N19O27/c1-45(2)40-59(80(125)101-69(46(3)4)81(126)96-52(20-10-14-38-85)71(116)90-50(18-8-12-36-83)70(115)91-51(19-9-13-37-84)72(117)97-58(82(127)128)21-11-15-39-86)98-76(121)57(30-35-68(113)114)95-78(123)60(41-47-16-6-5-7-17-47)100-79(124)61(42-48-22-24-49(102)25-23-48)99-77(122)56(29-34-67(111)112)94-75(120)55(28-33-66(109)110)93-74(119)54(27-32-65(107)108)92-73(118)53(26-31-64(105)106)89-63(104)44-88-62(103)43-87/h5-7,16-17,22-25,45-46,50-61,69,102H,8-15,18-21,26-44,83-87H2,1-4H3,(H,88,103)(H,89,104)(H,90,116)(H,91,115)(H,92,118)(H,93,119)(H,94,120)(H,95,123)(H,96,126)(H,97,117)(H,98,121)(H,99,122)(H,100,124)(H,101,125)(H,105,106)(H,107,108)(H,109,110)(H,111,112)(H,113,114)(H,127,128)/t50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,69-/m0/s1 |
InChI 键 |
YCCZUAPZOIRGGY-JSADHPBBSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)CN |
规范 SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




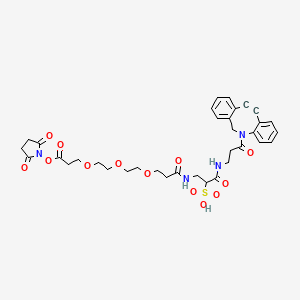

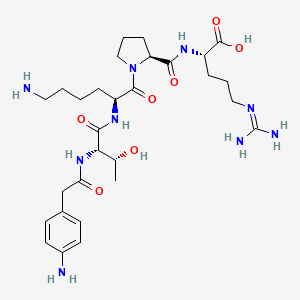
![N-[3-[6,7-dimethoxy-4-[(1-methylpiperidin-4-yl)amino]quinazolin-2-yl]phenyl]prop-2-enamide](/img/structure/B12389186.png)
